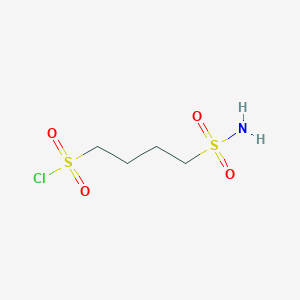
N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a complex chemical compound known for its multifunctional properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide generally involves multiple steps:
Formation of 3-(methylthio)phenyl intermediate: : This step usually involves the methylation of a thiophenol derivative under conditions like methyl iodide (CH3I) in the presence of a base.
Coupling with thiazole derivatives: : The intermediate is then coupled with thiazole derivatives using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Ureido formation: : The final step involves forming the ureido group by reacting the compound with an appropriate isocyanate under mild conditions.
Industrial Production Methods
In an industrial setting, large-scale production often involves:
Continuous flow reactions to maintain consistent conditions.
Catalysts and optimized solvent systems to enhance yield and purity.
Rigorous purification processes like recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : This compound can be reduced under conditions such as catalytic hydrogenation, often using palladium on carbon (Pd/C).
Substitution: : It is susceptible to nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: : Palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Catalysts: : N,N'-dicyclohexylcarbodiimide (DCC), trifluoroacetic acid (TFA).
Major Products
Oxidation: : Formation of sulfoxides or sulfones from the methylthio group.
Reduction: : Formation of amines or hydrolyzed products from the ureido group.
Substitution: : Generation of various substituted derivatives depending on the nature of the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry
This compound is a valuable intermediate in organic synthesis, facilitating the formation of complex molecular architectures.
Biology
In biological research, N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is studied for its potential role as an enzyme inhibitor due to its interaction with specific protein sites.
Medicine
Medicinal chemistry leverages this compound for drug development, particularly in designing molecules with potential anti-cancer or anti-inflammatory properties.
Industry
In industry, it is used in the development of novel materials, including advanced polymers and coatings due to its versatile chemical reactivity.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves:
Molecular targets: : Specific enzymes or receptors in biological systems.
Pathways: : Inhibition of enzyme activity or modulation of receptor responses, leading to altered cellular processes.
Comparación Con Compuestos Similares
N-(3-(Methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can be compared to other thiazole-based compounds or ureido derivatives. Some similar compounds include:
Thiazole-4-carboxamide derivatives: : Known for their antimicrobial properties.
Phenylurea derivatives: : Utilized in agriculture as herbicides.
The uniqueness of this compound lies in its dual functional groups (thiazole and ureido) which provide diverse reactivity and application potential in various scientific domains.
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-26-16-9-5-8-14(10-16)20-17(24)11-15-12-27-19(22-15)23-18(25)21-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZYFMYQWKXBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2794370.png)





![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2794380.png)
![3-methyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2794383.png)
![2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid](/img/structure/B2794384.png)



![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2794390.png)

